molecular formula C22H23NO3S2 B3009710 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2097931-68-3

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B3009710
CAS No.: 2097931-68-3
M. Wt: 413.55
InChI Key: RSDZKROBYYSSQM-UHFFFAOYSA-N
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Description

This compound is a synthetic carboxamide derivative featuring a tetrahydro-2H-pyran core substituted with a phenyl group at the 4-position. The ethyl side chain is hydroxylated and further substituted with thiophene rings at both the 2- and 3-positions.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S2/c24-20(21(9-11-26-12-10-21)17-5-2-1-3-6-17)23-16-22(25,18-8-14-27-15-18)19-7-4-13-28-19/h1-8,13-15,25H,9-12,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZKROBYYSSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene derivatives are widely recognized in medicinal chemistry for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing available research findings and data.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C17H19NO3S2\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{3}\text{S}_{2}

Structural Features

  • Functional Groups : The compound contains hydroxyl, carboxamide, and thiophene groups which contribute to its biological activity.
  • Molecular Weight : 349.468 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar thiophene derivatives have been reported to inhibit various enzymes such as cyclooxygenase (COX), which plays a critical role in inflammatory processes .
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing signaling pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.

Anti-inflammatory Properties

This compound has been investigated for its potential as a COX inhibitor. In vitro studies demonstrated that related compounds possess anti-inflammatory effects by reducing prostaglandin synthesis, which is crucial in mediating inflammation .

Antimicrobial Effects

Thiophene derivatives are also known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against bacterial strains

Case Study: COX Inhibition

In a comparative study of various thiophene derivatives, this compound showed promising results as a selective COX inhibitor. The IC50 values indicated moderate potency compared to established drugs like Celecoxib .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The CORRECTED EUROPEAN PATENT SPECIFICATION () describes compounds with tetrahydro-2H-pyran-4-amine cores and phenyl substituents, which serve as relevant comparators:

Example 13 :
  • Name : N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine
  • Molecular Formula : C₂₆H₃₈N₂O₂
  • Molecular Weight : 411.1 (calculated: 411.29)
  • Key Features :
    • Cyclopentyl-isopropyl backbone.
    • 3,6-Dihydropyridine ring conjugated to a phenyl group.
    • Methyl substitution on the tetrahydro-2H-pyran ring.
Example 14 :
  • Name : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
  • Molecular Formula : C₂₅H₃₈N₂O₂
  • Molecular Weight : 399.2 (calculated: 399.29)
  • Key Features :
    • Hydrogenated piperidine ring replacing the dihydropyridine in Example 13.
    • Absence of methyl substitution on the pyran ring.
Comparison with the Target Compound :
Feature Target Compound Example 13 Example 14
Core Structure Tetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran-4-amine
Substituents 2- and 3-thiophene, hydroxyethyl, phenyl 3-Methyl, dihydropyridine-phenyl, isopropyl Piperidine-phenyl, isopropyl
Molecular Weight Not explicitly reported in evidence 411.1 399.2
Synthetic Route Likely involves multi-step coupling of thiophene and pyran units (hypothesized) Pd/C-catalyzed hydrogenation (Example 14) Hydrogenation of dihydropyridine to piperidine

Key Observations :

  • The target compound’s thiophene substituents distinguish it from Examples 13–14, which prioritize nitrogen-containing heterocycles (piperidine/dihydropyridine). Thiophene’s electron-rich aromatic system may enhance binding to sulfur-interacting biological targets.

Methodological Insights from Crystallography Tools (Evidences 2–4)

While direct crystallographic data for the target compound are unavailable, the SHELX suite (Evidences 2–3) and WinGX/ORTEP () are critical for analyzing structurally related compounds:

  • SHELXL () enables precise refinement of anisotropic displacement parameters, crucial for resolving complex substituents like thiophene or phenyl groups.
  • ORTEP () visualizes molecular geometry, aiding in comparing bond angles and torsional strain between the target compound and analogues.

Research Implications

  • Synthetic Complexity : The target compound’s dual thiophene substitution likely requires specialized coupling reagents or catalysts, contrasting with the hydrogenation-driven synthesis of Examples 13–14 .
  • Pharmacological Potential: Thiophene’s aromaticity may confer unique electronic properties compared to the nitrogen heterocycles in Examples 13–14, influencing receptor binding or metabolic stability.

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